5-acetyl-1,3-dihydro-2H-benzimidazol-2-one
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives is a topic of significant interest due to their broad spectrum of biological activities. In the context of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one, several studies have explored the synthesis of related compounds. For instance, a novel class of acetylhydrazone derivatives containing benzimidazole moieties was synthesized and evaluated for antitumor activities, with some derivatives showing excellent cancer inhibitory activity . Another study focused on the synthesis of 5-aryl-2-aroylacetyl-1-benzylimidazoles, which were obtained by treating furanones with N-(benzylidene)benzylamines . Additionally, benzimidazole-2-thione derivatives were synthesized through a multi-step process involving William’s reaction, acetylation, and hydrolysis with piperazine derivatives . A regiospecific acetylation method was also reported for the synthesis of N-alkyl benzimidazoles . These studies highlight various synthetic routes that could potentially be applied or adapted for the synthesis of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been the subject of several investigations. For example, the crystal structure of a related compound, 1-benzyl-5-p-methoxyphenyl-2-(p-chlorobenzoyl)acetylimidazole, was studied using X-ray diffraction . Similarly, the three-dimensional structure of 2-acetylamino-5-(2-benzimidazolyl)-4-methylthiazole monohydrate was investigated by x-ray diffraction analysis . These studies provide insights into the molecular geometry and crystal packing of benzimidazole derivatives, which are essential for understanding their chemical behavior and interactions.
Chemical Reactions Analysis
The chemical reactivity of benzimidazole derivatives has been explored through various reactions. For instance, the synthesis of 5-(2-benzimidazolyl)thiazoles involved the reaction of benzimidazolylmethylthiuronium salts with carboxylic acid anhydrides . The reaction of 5-aryl-2-tosylmethylimino-2,3-dihydro-3-furanones with substituted N-(benzylidene)benzylamines was another example of the chemical transformations that benzimidazole derivatives can undergo . These reactions are indicative of the versatile chemistry of benzimidazole compounds and could provide a framework for understanding the reactivity of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are crucial for their application in various fields. The study of 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one provided comprehensive data on its spectroscopic properties, antioxidant activity, and quantum chemical computations . These properties, including vibrational frequencies, electronic absorption, and molecular electrostatic potential, are important for predicting the behavior of similar compounds like 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one. Additionally, the antiinflammatory activity of benzimidazole-2-thione derivatives was evaluated, and their absorption, distribution, metabolism, and excretion properties were determined . Such studies are valuable for assessing the potential therapeutic applications of benzimidazole derivatives.
Scientific Research Applications
Chemical Synthesis and Reactions :
- 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one has been utilized in the synthesis of various chemical compounds, including thiazolobenzodiazepines and benzimidazole derivatives (Jančienė et al., 2008).
- It's involved in reactions with aromatic α-haloketones and α-bromoketones, leading to the formation of complex compounds with potential biological activities (Jančienė et al., 2011).
Biological Activities :
- Benzimidazole derivatives, including 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one, exhibit a broad spectrum of biological activities. These include anti-inflammatory effects, as shown in studies involving molecular docking and in vivo models (Ganji & Agrawal, 2020).
- Some derivatives have been evaluated for anti-tubercular and antimicrobial activities, demonstrating promising results against various microbial strains (Maste et al., 2011).
Synthesis of Novel Compounds :
- Research has focused on synthesizing novel compounds using 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one as a precursor. These include hybrids of benzimidazole and pyrazoline, which have been studied for their anti-diabetic properties through α-glucosidase inhibition activity (Ibraheem et al., 2020).
Antioxidant and Antibacterial Properties :
- Certain benzimidazole derivatives have shown significant antioxidant and antibacterial activities, suggesting their potential in the development of new therapeutic agents (Mavrova et al., 2015).
Antiviral Applications :
- Research on (thio)semicarbazone-based benzimidazoles derived from 5-acetyl benzimidazoles has revealed their efficacy as dual inhibitors of influenza A virus and human coronavirus, indicating their potential in antiviral therapies (Francesconi et al., 2020).
Anticancer Research :
- Benzimidazole derivatives have been explored for their potential as anticancer agents, with some showing activity against breast cancer cell lines by inhibiting EGFR and HER2 activity (Chu et al., 2015).
Safety And Hazards
As with any chemical compound, safety and hazards associated with “5-acetyl-1,3-dihydro-2H-benzimidazol-2-one” should be carefully considered. While specific safety and hazard information for this compound may not be readily available, benzimidazole derivatives are generally handled with care in laboratory settings .
properties
IUPAC Name |
5-acetyl-1,3-dihydrobenzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5(12)6-2-3-7-8(4-6)11-9(13)10-7/h2-4H,1H3,(H2,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQVLSZDGFJRJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50534901 | |
Record name | 5-Acetyl-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50534901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-1,3-dihydro-2H-benzimidazol-2-one | |
CAS RN |
39513-27-4 | |
Record name | 5-Acetyl-1,3-dihydro-2H-benzimidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39513-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Acetyl-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50534901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-acetyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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